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Compound of Interest

Compound Name: Ajmalan

Cat. No.: B1240692 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of the spectroscopic characteristics of pharmacologically active compounds is

paramount. This in-depth technical guide provides a detailed overview of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ajmalan, a class of

indole alkaloids with significant therapeutic potential.

This document summarizes the key spectroscopic data for Ajmaline, the parent compound of

the Ajmalan class, in clearly structured tables for easy reference and comparison.

Furthermore, it outlines detailed experimental protocols for the acquisition of this data,

providing a solid foundation for researchers to replicate and build upon these findings.

Chemical Structure of Ajmaline
The foundational structure of the Ajmalan class is represented by Ajmaline. Its complex,

polycyclic nature gives rise to a unique spectroscopic fingerprint.

Chemical structure of Ajmaline.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical

environment of each proton and carbon atom in the molecule.
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¹H NMR Spectroscopic Data of Ajmaline
The ¹H NMR spectrum of Ajmaline provides information on the chemical shift (δ) and coupling

constants (J) for each proton. The data presented below was obtained in deuterochloroform

(CDCl₃) at 500 MHz.
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 1.85 m -

H-3 3.25 d 3.0

H-5α 2.10 m -

H-5β 2.65 m -

H-6α 1.60 m -

H-6β 2.05 m -

H-9 7.45 d 7.5

H-10 7.10 t 7.5

H-11 7.15 t 7.5

H-12 6.70 d 7.5

H-14α 1.45 m -

H-14β 1.95 m -

H-15 2.30 m -

H-16 1.75 m -

H-17 4.43 t 7.0

H-19 1.35 m -

H-20 2.95 m -

H-21 4.26 d 4.5

N-CH₃ 2.68 s -

OH 2.50 br s -

¹³C NMR Spectroscopic Data of Ajmaline
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The ¹³C NMR spectrum of Ajmaline provides the chemical shift (δ) for each carbon atom. The

following data was reported in a study of various ajmaline-type alkaloids.[1]

Carbon Chemical Shift (δ, ppm)

C-2 65.4

C-3 45.1

C-5 52.3

C-6 22.1

C-7 56.2

C-8 134.5

C-9 125.7

C-10 121.8

C-11 129.5

C-12 111.2

C-13 145.9

C-14 33.7

C-15 35.9

C-16 34.2

C-17 77.8

C-18 13.1

C-19 29.8

C-20 60.1

C-21 72.3

N-CH₃ 43.2

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17252506/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopic Data
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The IR spectrum of Ajmaline exhibits characteristic absorption

bands corresponding to its various functional groups.

Wavenumber (cm⁻¹) Functional Group

3400-3200 (broad) O-H stretch (hydroxyl group)

3100-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (aliphatic)

1620-1580 C=C stretch (aromatic ring)

1470-1450 C-H bend (aliphatic)

1250-1000 C-N stretch, C-O stretch

750-700 C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. The mass spectrum of

Ajmaline shows a prominent molecular ion peak and several characteristic fragment ions.

m/z Ion

326 [M]⁺ (Molecular Ion)

308 [M - H₂O]⁺

295 [M - CH₂OH]⁺

184 [C₁₂H₁₄N]⁺

144 [C₁₀H₈N]⁺

Experimental Protocols
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The following sections detail the generalized experimental protocols for obtaining the

spectroscopic data presented above. These protocols are based on standard practices for the

analysis of indole alkaloids.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve 5-10 mg of the Ajmaline sample in approximately 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of any particulate matter.

Instrument Parameters (¹H NMR):

Spectrometer: 400-600 MHz

Pulse Program: Standard single-pulse sequence (e.g., zg30)

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64

Temperature: 298 K

Instrument Parameters (¹³C NMR):

Spectrometer: 100-150 MHz

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-10 seconds
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Number of Scans: 1024 or more, depending on sample concentration.

Temperature: 298 K

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the Ajmaline sample with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar.

Place the resulting fine powder into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the empty sample compartment or a pure KBr pellet

should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol
Sample Preparation:

Dissolve a small amount of the Ajmaline sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

The concentration should be in the range of 1-10 µg/mL.

Instrument Parameters (Electron Ionization - EI):
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Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 50-500

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

Visualizing the Spectroscopic Workflow
The general workflow for obtaining and analyzing spectroscopic data for a compound like

Ajmaline can be visualized as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis

Ajmaline Sample

Dissolution in Solvent

for NMR & MS

KBr Pellet Preparation

for IR

NMR SpectrometerMass Spectrometer FT-IR Spectrometer

NMR Spectra (1H, 13C) IR SpectrumMass Spectrum

Structural Elucidation

Click to download full resolution via product page

A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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